molecular formula C20H23N3O B2573447 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea CAS No. 898449-49-5

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea

Cat. No. B2573447
CAS RN: 898449-49-5
M. Wt: 321.424
InChI Key: FDNOKDOQENNIHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential for use in various fields.

Scientific Research Applications

Anion Coordination Chemistry

The anion coordination chemistry of urea-based ligands has been explored, demonstrating their ability to form adducts with inorganic oxo-acids such as perchloric, nitric, or sulfuric acid, leading to a variety of hydrogen bond motifs. This research suggests potential applications in the development of anion-selective sensors or separation processes (Wu et al., 2007).

Molecular Self-Assembly and Foldamers

The study of heterocyclic ureas (amides) and their ability to form multiply hydrogen-bonded complexes highlights the potential of urea derivatives in the design of novel foldamers and self-assembling materials. These materials can equilibrate with multiply hydrogen-bonded sheetlike structures, mimicking biological processes and providing a foundation for the development of new biomaterials and nanotechnology applications (Corbin et al., 2001).

Enhancement of Hydrogen-Bonded Complexes

Research on N, N'-Dimethyl-N, N'-[2-(3-methylureido)pyrid-5-yl]urea demonstrated its role in enhancing the formation of highly associated complexes, indicating its utility in the design of complex molecular systems with specific binding properties. This has implications for the development of novel drug delivery systems and molecular recognition processes (Kagechika et al., 1996).

Skin Penetration Enhancement

Urea derivatives have been assessed as skin penetration enhancers, demonstrating their potential in transdermal drug delivery. This research suggests that specific urea analogues, when delivered from certain solvents, can significantly enhance the permeation of drugs through the skin, offering a route to improve the efficacy of topical treatments (Williams & Barry, 1989).

Novel Reaction Pathways and Complex Formation

The reaction of pyrroles with dichloro-dicyano-benzoquinone (DDQ) leading to products containing oxygen atoms showcases the chemical versatility of urea derivatives in facilitating novel reaction pathways. This research could inform the development of new synthetic strategies in organic chemistry and materials science (Ghorai & Mani, 2014).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-14-6-4-7-17(12-14)22-20(24)23(19-8-5-11-21-19)18-10-9-15(2)16(3)13-18/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNOKDOQENNIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,4-dimethylphenyl)-3-(m-tolyl)urea

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